N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group and a benzamide moiety modified by a 4-methylpiperidinyl sulfonyl group. This structure combines electron-withdrawing (chlorine substituents) and electron-donating (piperidine) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13-8-10-27(11-9-13)32(29,30)16-5-2-14(3-6-16)19(28)24-21-26-25-20(31-21)17-12-15(22)4-7-18(17)23/h2-7,12-13H,8-11H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKNAEAQOCDYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring, a dichlorophenyl group, and a piperidine moiety. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
- Introduction of the Dichlorophenyl Group : This is done via electrophilic aromatic substitution.
- Attachment of the Piperidine Sulfonyl Group : This involves sulfonation reactions using sulfonyl chlorides.
The overall molecular formula is with a molecular weight of approximately 426.25 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar oxadiazole structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the 1,3,4-oxadiazole moiety can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have shown strong inhibitory effects on AChE, which is crucial for neurotransmission.
- Urease : The compound also demonstrates significant urease inhibition, which is relevant for treating certain infections .
Anticancer Activity
The oxadiazole derivatives have been linked to anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and interference with signaling pathways .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound's structure facilitates binding to specific active sites on enzymes such as AChE and urease.
- Modulation of Signaling Pathways : It may alter pathways involved in cell proliferation and apoptosis in cancer cells.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | Structure | Contains thiadiazole; potential different biological activity due to sulfur presence |
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | Structure | Bromine substituent; may exhibit different reactivity patterns |
| N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | Structure | Difluorophenyl moiety; enhanced lipophilicity could affect bioavailability |
Case Studies
Several studies have documented the biological activities of similar compounds:
- Antibacterial Screening : A series of synthesized oxadiazole derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 0.63 µM against urease .
- In Silico Studies : Docking studies revealed potential interactions between these compounds and target proteins involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with two primary classes of derivatives:
1,3,4-Oxadiazole-based heterocycles (e.g., compounds from ).
Sulfonyl-linked benzamide derivatives (e.g., N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide in ).
Comparative Analysis
Critical Observations
- Piperidine vs. Methylpiperidine : The 4-methyl group in the target compound’s sulfonyl moiety could enhance membrane permeability compared to Analog 2’s unsubstituted piperidine, a critical factor in CNS drug design.
- Agrochemical vs. Pharmacological Focus : Analog 1’s derivatives () emphasize plant growth regulation, whereas the target compound and Analog 2 are structurally aligned with kinase inhibitors or protease modulators (based on database identifiers like GSK735506A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
